molecular formula C13H28O B12801218 1-Ethoxyundecane CAS No. 78371-01-4

1-Ethoxyundecane

Cat. No.: B12801218
CAS No.: 78371-01-4
M. Wt: 200.36 g/mol
InChI Key: AUEXYQKWVYHBHO-UHFFFAOYSA-N
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Description

1-Ethoxyundecane is an organic compound with the molecular formula C₁₃H₂₈O. It is a member of the ether family, characterized by an ethoxy group attached to an undecane chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxyundecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows:

    Step 1: Formation of the alkoxide ion by reacting sodium or potassium with ethanol.

    Step 2: The alkoxide ion then reacts with 1-bromoundecane under reflux conditions to form this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyundecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of undecanal or undecanoic acid.

    Reduction: Formation of 1-undecanol.

    Substitution: Formation of various substituted undecanes depending on the nucleophile used.

Scientific Research Applications

1-Ethoxyundecane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and as a model compound for studying ether lipids.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Ethoxyundecane is primarily based on its ability to interact with lipid membranes and other hydrophobic environments. Its ethoxy group allows it to form hydrogen bonds, while the long undecane chain provides hydrophobic interactions. These properties make it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

    1-Ethoxydecane: Similar structure but with a shorter carbon chain.

    1-Methoxyundecane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Butoxyundecane: Similar structure but with a butoxy group.

Uniqueness: 1-Ethoxyundecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring both solubility in organic solvents and interaction with lipid membranes. Its longer carbon chain compared to similar compounds like 1-Ethoxydecane provides enhanced hydrophobic interactions, making it more effective in certain applications.

Properties

CAS No.

78371-01-4

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

1-ethoxyundecane

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3

InChI Key

AUEXYQKWVYHBHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCC

Origin of Product

United States

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